2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide
Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a propylbenzamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-11-20-17(23)14-5-3-4-6-15(14)18-21-16(22-24-18)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDVNSJTNZWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile, such as an amine or an alcohol.
Attachment of the Propylbenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with a propylbenzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., ammonia, thiols).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxyacetic acid
- 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one
Uniqueness
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide stands out due to its specific structural features, such as the combination of the oxadiazole ring with the propylbenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
